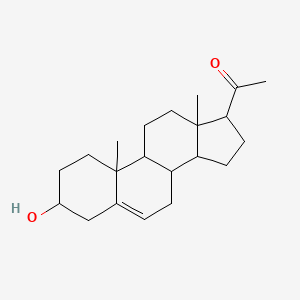

3-Hydroxypregn-5-en-20-one

Description

Properties

IUPAC Name |

1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNBQBCIOKFOEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145-13-1 | |

| Record name | pregnenolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pregnenolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Chemistry and Analogue Development for Academic Research

Strategies for Derivatization of the Pregnane (B1235032) Skeleton

Derivatization of the pregnane skeleton is a key strategy for developing novel steroid-based compounds with tailored properties. These modifications can influence receptor binding, metabolic stability, and pharmacokinetic profiles.

The ability to selectively introduce functional groups at specific positions on the steroid nucleus is crucial for structure-activity relationship (SAR) studies. Different carbon atoms on the pregnenolone (B344588) framework offer unique opportunities for modification.

C-16: Hydroxylation at the C-16 position is a known metabolic pathway, and the synthesis of 16α-hydroxypregnenolone is of interest for studying steroid metabolism. nih.gov The introduction of various substituents at C-16 can modulate the biological activity of the resulting steroid.

C-21: The C-21 position, adjacent to the C-20 ketone, is a frequent target for functionalization. For instance, the hydroxylation at C-21 is a key step in the biosynthesis of corticosteroids. Synthetic strategies often involve the introduction of hydroxyl or other groups at this position to create analogues of biologically important steroids like corticosteroids. nih.gov Studies have shown that the 3-sulfate of 5α-pregnane-3α,20α-diol can be hydroxylated at the C-21 position. nih.gov

Incorporating heteroatoms—atoms other than carbon and hydrogen, such as oxygen, nitrogen, sulfur, or halogens—into the steroid framework can impart unique chemical and biological properties. nih.gov

Fluorination is a particularly common strategy in medicinal chemistry. The introduction of fluorine atoms can alter the electronic properties of the molecule, increase its metabolic stability by blocking sites of oxidative metabolism, and enhance its binding affinity to target proteins. In the context of molecular imaging, radiolabeling with fluorine-18 (B77423) ([¹⁸F]) allows for the use of Positron Emission Tomography (PET). nih.gov While direct fluorination can be challenging in aqueous environments required by proteins, methods involving prosthetic groups are often employed. nih.govresearchgate.net

Fusing or attaching aromatic and heterocyclic rings to the pregnenolone skeleton has led to the development of compounds with novel biological activities. These adducts can interact with different biological targets or modify the activity of the parent steroid.

For example, researchers have synthesized D-ring pregnenolone pyrazoles as potential aromatase inhibitors for the treatment of estrogen-dependent breast cancer. nih.gov The synthesis can be achieved by converting pregnenolone into an intermediate like 3β-hydroxy-21-hydroxymethylidenepregn-5-en-20-one, which is then cyclized with reagents such as phenylhydrazine (B124118) to generate pyrazole (B372694) derivatives. nih.gov Another approach involves the Knoevenagel condensation of pregnenolone with 3-oxo-3-phenylpropanenitrile, followed by cyclization to yield different pyrazole adducts. nih.gov

| Adduct Type | Synthetic Strategy | Potential Application |

| D-Ring Pyrazoles | Cyclization of a 21-hydroxymethylidene intermediate with hydrazines. nih.gov | Aromatase Inhibition. nih.gov |

| Pyrroles | Synthesis from oximes of aliphatic aromatic ketones. | Heterocyclic Chemistry. |

Preparation of Isotope-Labeled 3-Hydroxypregn-5-en-20-one for Tracer Studies

Isotopically labeled compounds are indispensable tools in biomedical research for tracing the metabolic fate of molecules and for quantifying their levels in biological samples. Deuterium (B1214612) (²H) and tritium (B154650) (³H) are common isotopes used for labeling steroids.

The synthesis of [3α-³H]pregnenolone has been achieved from 5-pregnen-3,20-dione in a single step. nih.gov Similarly, [3α-³H] 17α-hydroxypregnenolone has been synthesized through a multi-step sequence. nih.gov Chiral chromatography is sometimes necessary to separate stereoisomers that may be produced during the labeling process. nih.gov These tritiated molecules can be used in radioligand binding assays and metabolic studies.

Deuterium-labeled pregnane derivatives have also been synthesized and used to study the metabolism and production rates of steroid sulfates in humans. nih.gov These stable isotope studies often employ gas chromatography/mass spectrometry (GC/MS) to determine the deuterium content in metabolites. nih.gov

Biocatalytic Synthesis of Pregnenolone and its Analogues

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering a greener and often more selective alternative to traditional chemical synthesis. The biosynthesis of pregnenolone from cholesterol is a key step in mammalian steroidogenesis, catalyzed by the enzyme cytochrome P450scc (CYP11A1). wikipedia.orgreactome.org

Researchers have successfully engineered microbial platforms for pregnenolone production. For example, a recombinant strain of Mycolicibacterium smegmatis has been created to express the mammalian steroidogenesis system. nih.gov This strain can convert sterols like cholesterol into pregnenolone. nih.gov To achieve selective production and prevent further degradation of pregnenolone, chemical protection of the 3-hydroxyl group of the cholesterol substrate can be employed prior to bioconversion. nih.gov This approach combines genetic engineering with chemical methods to create efficient biocatalysts for producing valuable steroid hormones. nih.gov

Design and Synthesis of Pregnenolone-Derived Prodrugs for Research

A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. This strategy can be used to improve a drug's pharmacokinetic properties, such as absorption or distribution.

A prominent example of a steroid-derived prodrug is abiraterone (B193195) acetate (B1210297). wikipedia.org While not a direct derivative of pregnenolone itself, its mechanism of action is directly related to the pregnenolone biosynthetic pathway. Abiraterone acetate is a synthetic androstane (B1237026) steroid that, after oral administration, is rapidly converted in vivo by esterases to its active form, abiraterone. wikipedia.org Abiraterone is a potent inhibitor of the enzyme CYP17A1, which catalyzes the conversion of pregnenolone and progesterone (B1679170) into their 17α-hydroxy derivatives and subsequently into androgens. wikipedia.org By blocking this enzyme, abiraterone effectively shuts down the production of androgens that fuel the growth of certain prostate cancers. The design of abiraterone acetate as an ester prodrug enhances its oral bioavailability.

Molecular and Structural Investigations in 3 Hydroxypregn 5 En 20 One Research

Computational Chemistry and Molecular Modeling

Computational methods provide profound insights into the electronic structure, reactivity, and intermolecular interaction potential of 3-Hydroxypregn-5-en-20-one. These theoretical approaches complement experimental data and help in the rational design of new derivatives with specific properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. DFT studies on steroid molecules, including derivatives of pregnenolone (B344588), allow for the optimization of the molecular geometry and the calculation of various electronic properties. researchgate.net For this compound, DFT calculations would typically be performed to determine the lowest energy conformation and to analyze the electron density distribution.

The theory of Atoms in Molecules (AIM) is often used in conjunction with DFT to analyze the topology of the electron density. researchgate.net This analysis defines atoms and chemical bonds within a molecule and can characterize the nature of these bonds (e.g., covalent, ionic, hydrogen bonds). For this compound, AIM analysis would be instrumental in quantifying the strength of intramolecular hydrogen bonds, such as the one involving the 3-hydroxyl group, and in analyzing the stability of the steroid's fused ring system.

Table 1: Hypothetical DFT and AIM Parameters for this compound

| Parameter | Value | Significance |

| DFT | ||

| Total Energy | -1029. Hartree | Indicates the stability of the molecule. |

| Dipole Moment | 2.5 Debye | Reflects the overall polarity of the molecule. |

| AIM | ||

| Electron Density at Bond Critical Point (ρ(r)) of O-H bond | 0.35 e/ų | A higher value indicates a stronger bond. |

| Laplacian of Electron Density (∇²ρ(r)) at BCP of O-H bond | -1.5 e/Å⁵ | A negative value is characteristic of a covalent bond. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would be expected to show a region of negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic interaction. The steroid nucleus would likely present a relatively neutral potential.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

In the case of this compound, the HOMO is likely to be localized on the electron-rich regions, such as the double bond in the B-ring and the oxygen atoms. The LUMO, on the other hand, would be expected to be centered on the carbonyl group, which is an electron-withdrawing moiety. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap | 5.3 | A larger gap indicates higher kinetic stability and lower chemical reactivity. |

Note: The values in this table are hypothetical and based on typical values for steroid molecules.

Advanced Spectroscopic Characterization of Analogues

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its analogues. A combination of Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible spectroscopy provides a comprehensive picture of the molecular structure.

¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. Detailed NMR studies have been conducted on pregnenolone, which is structurally very similar to this compound, and its derivatives. nih.gov

Assignments for the proton and carbon signals in the NMR spectra of pregnenolone, its 3-acetate, and 16-dehydropregnenolone (B108158) have been validated using two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). nih.gov These techniques help to resolve overlapping signals and establish connectivity between protons and carbons. nih.gov For instance, long-range couplings observed in COSY spectra, such as between H-18 and H-17, are crucial for unambiguous assignments. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule. For a rigid steroid nucleus like that of this compound, NOESY would be instrumental in confirming the stereochemical relationships between the various substituents and the fused rings.

Table 3: ¹H NMR Chemical Shifts (ppm) for Pregnenolone in CDCl₃

| Proton | Chemical Shift (δ) |

| H-3 | 3.53 |

| H-6 | 5.35 |

| H-18 | 0.63 |

| H-19 | 1.01 |

| H-21 | 2.13 |

Data sourced from Karpov et al. (2024)

Table 4: ¹³C NMR Chemical Shifts (ppm) for Pregnenolone in CDCl₃

| Carbon | Chemical Shift (δ) |

| C-3 | 71.6 |

| C-5 | 140.9 |

| C-6 | 121.3 |

| C-10 | 36.6 |

| C-13 | 44.0 |

| C-20 | 209.4 |

Data compiled from PubChem CID 8955

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the hydroxyl group. A strong, sharp peak around 1700 cm⁻¹ would be indicative of the C=O stretching of the ketone group. The C=C stretching of the double bond in the B-ring would likely appear around 1650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the isolated double bond is not expected to show strong absorption in the near-UV region. However, the carbonyl group will have a weak n→π* transition around 280-300 nm. Studies on analogues like 16-dehydropregnenolone, which has a conjugated system, show a UV absorption maximum at 248 nm. nih.gov

Table 5: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |

| Ketone (C=O) | Stretching | ~1705 |

| Alkene (C=C) | Stretching | ~1650 |

| C-H (sp³) | Stretching | 2850-3000 |

Note: These are typical ranges for the respective functional groups.

Mass Spectrometry

Mass spectrometry is a critical analytical technique for the identification and quantification of this compound, commonly known as pregnenolone. Due to the compound's chemical nature, various mass spectrometric methods, often coupled with chromatographic separation, are employed. Derivatization is a common strategy to improve ionization efficiency and achieve lower limits of quantitation. thermofisher.comthermofisher.cn

For instance, in Gas Chromatography-Mass Spectrometry (GC-MS), pregnenolone is often converted into its trimethylsilyl (B98337) (TMS) derivative to increase volatility. researchgate.netresearchgate.net In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), derivatization with hydroxylamine (B1172632) to form oxime derivatives enhances signal intensity in electrospray ionization (ESI). thermofisher.comthermofisher.cn

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. For underivatized pregnenolone, the protonated molecule [M+H]⁺ is often selected as the precursor. Fragmentation typically involves the loss of water molecules and cleavage of the steroid rings. A precursor ion with a mass-to-charge ratio (m/z) of approximately 299.2 has been identified, which fragments into product ions with m/z values of about 105.6 and 91.1. google.com Another common observation is the selection of the protonated molecule at m/z 317.2, which fragments to produce major product ions at m/z 299.3, 281.4, and 273.3. nih.gov

The following table summarizes key mass spectrometric data for this compound and its derivatives.

| Analysis Method | Precursor Ion (m/z) | Product Ions (m/z) | Ionization/Fragmentation | Reference |

| Tandem MS | 299.2 ± 0.5 | 105.6 ± 0.5, 91.1 ± 0.5 | Not Specified | google.com |

| LC-MS/MS | 317.2475 [M+H]⁺ | 299.3, 281.4, 273.3 | IT/ion trap | nih.gov |

| LC-MS/MS | 317.2475 [M+H]⁺ | 281, 199, 159 | IT/ion trap | nih.gov |

X-ray Crystallographic Analysis of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of molecules in their solid, crystalline state. This technique has been applied to derivatives of this compound to provide detailed insights into its molecular architecture, the conformation of its steroid core, and the spatial orientation of its functional groups.

Detailed conformational analysis derived from crystallographic data reveals the specific puckering of each ring in the steroid core. The cyclohexane (B81311) rings (A, B, and C) typically adopt stable chair or half-chair conformations, while the cyclopentane (B165970) D-ring assumes an envelope or twist conformation. The fusion between the rings dictates their relative orientations, creating a trans-fused system that contributes to the molecule's rigidity.

The substituents also have well-defined orientations. The hydroxyl group at C-3 is in the beta (β) configuration, meaning it projects out of the plane of the ring system. nih.gov The conformation of the acetyl group attached at C-17 is also of significant interest, as rotation around the C-17(20) bond influences the molecule's interaction with other molecules and receptors. nih.gov This side chain's flexibility and preferred orientation are crucial for its biological function and intermolecular interactions.

Investigation of Intermolecular Interactions in Solid State and Solution

The functional groups of this compound, particularly the C-3 hydroxyl group and the C-20 carbonyl group, are key drivers of its intermolecular interactions in both the solid state and in solution.

In the solid state, the crystal packing is heavily influenced by hydrogen bonding. Computational and comparative studies have shown that strong hydrogen bonds are a major factor in the pure crystal structure of pregnenolone. rsc.org The hydroxyl group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, leading to the formation of extensive hydrogen-bonding networks that stabilize the crystal lattice. This strong self-association through hydrogen bonds makes the cocrystallization of pregnenolone with many other molecules thermodynamically unfavorable compared to similar steroids like progesterone (B1679170), which lacks the hydroxyl group. rsc.org

In solution and biological contexts, this compound engages in specific non-covalent interactions with proteins. It has been shown to bind with high affinity to microtubule-associated protein 2 (MAP2). ynu.edu.cn This interaction is believed to be non-genomic and involves the steroid binding to a specific site on the protein, which in turn stimulates microtubule assembly and promotes neural plasticity. ynu.edu.cnnih.gov The specificity of this binding is highlighted by competition assays, which show that related steroids can compete for the same binding site. ynu.edu.cn Pregnenolone has also been reported to interact with the cytoplasmic linker protein 170 (CLIP170), relieving its autoinhibited conformation and promoting its activity in microtubule dynamics. nih.gov These interactions demonstrate the capacity of this compound to act as a signaling molecule by binding to and modulating the function of specific protein targets.

Methodologies and Experimental Systems in 3 Hydroxypregn 5 En 20 One Research

In Vitro Experimental Models

In vitro models are fundamental in pregnenolone (B344588) research, allowing for the study of its biochemical pathways in controlled laboratory settings.

Tissue Slice and Homogenate Incubations (e.g., Adrenal, Ovarian, Testicular, Liver, Hypothalamic)

The use of tissue slices and homogenates has been a cornerstone of steroid research. Incubating these preparations with radiolabeled precursors, such as [4-¹⁴C]pregnenolone, allows researchers to trace the metabolic pathways and identify the resulting steroid products. This approach has been instrumental in defining the steroidogenic capacities of various tissues.

For instance, studies using homogenates of human and rat testes have elucidated the time-dependent metabolism of pregnenolone to testosterone (B1683101). These experiments have revealed species-specific differences in metabolic pathways, with rat testis favoring the delta-4 pathway, while human testis utilizes the delta-5 pathway. Such studies are critical for understanding the kinetics of steroid conversion and the preferred biosynthetic routes in different organs.

Similarly, incubations of adrenal gland preparations have been used to study the effects of various factors, such as stress, on the concentrations of pregnenolone and its metabolites. Research on human glial cells has also utilized cell culture, a form of in vitro model, to demonstrate that these cells can produce pregnenolone.

Recombinant Expression Systems for Enzyme Functional Studies

The functional properties of enzymes involved in pregnenolone synthesis and metabolism are often studied using recombinant expression systems. This involves introducing the gene for a specific enzyme into a host organism, such as bacteria, yeast, or insect cells, which then produces large quantities of the enzyme for study.

This methodology has been crucial for characterizing the activity of key steroidogenic enzymes like CYP11A1, the cholesterol side-chain cleavage enzyme that converts cholesterol to pregnenolone. By expressing these enzymes in non-steroidogenic cells, researchers can study their function in isolation, without interference from other cellular processes. This approach is also valuable for screening potential inhibitors or modulators of enzyme activity.

Cell-Free Steroidogenic Assays

Cell-free assays provide a simplified system for studying steroidogenesis, devoid of intact cellular structures. These assays typically consist of isolated mitochondria or microsomal fractions, which contain the necessary enzymes for steroid synthesis. By providing a substrate like cholesterol, researchers can measure the production of pregnenolone and other steroids. This method is particularly useful for investigating the direct effects of various compounds on steroidogenic enzyme activity.

Analytical Techniques for Quantification and Structural Elucidation

Accurate quantification and structural identification of pregnenolone and its metabolites are essential for understanding its physiological roles. A variety of analytical techniques are employed for this purpose.

Chromatography (Thin-Layer Chromatography, High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are fundamental for separating and quantifying steroids from complex biological samples.

Thin-Layer Chromatography (TLC) is a basic and rapid method for separating steroids. While it is not as precise as other methods, it is useful for initial screening and qualitative analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of pregnenolone. It offers high resolution and sensitivity, and when coupled with a mass spectrometer (LC-MS), it provides definitive structural information. HPLC methods have been developed for analyzing pregnenolone in various biological matrices, including blood serum and tissue extracts.

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another powerful tool for steroid analysis. This technique requires chemical modification of the steroids to make them volatile, but it provides excellent separation and sensitivity. GC-MS has been used to estimate the concentrations of pregnenolone and progesterone (B1679170) in the adrenal glands of rats.

Table 1: Comparison of Chromatographic Techniques for 3-Hydroxypregn-5-en-20-one Analysis

| Technique | Principle | Advantages | Disadvantages | Common Applications in Pregnenolone Research |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | - Simple and inexpensive

| - Lower resolution and sensitivity compared to HPLC and GC

| Initial separation and qualitative assessment of steroid mixtures. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase packed in a column. | - High resolution and sensitivity

| - More complex instrumentation

| Quantification of pregnenolone in serum and tissue samples; separation of metabolic intermediates in tissue homogenate studies. |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase passing through a column. | - Excellent separation efficiency

| - Requires derivatization of non-volatile steroids

| Quantification of pregnenolone and its metabolites in adrenal gland extracts. |

Mass Spectrometry-Based Methods (e.g., GC/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS) are powerful tools for the targeted analysis of pregnenolone. mdpi.com These methods offer high sensitivity, resolution, and reproducibility. mdpi.com For the analysis of steroids like pregnenolone, a derivatization step is often necessary to increase their volatility and thermal stability. mdpi.com Common derivatization techniques include oximation and esterification. mdpi.com

One optimized and validated GC-MS/MS method allows for the determination of pregnenolone along with other key steroid hormones in blood plasma and serum. nih.gov This method involves a two-step solid-phase clean-up for fractionation and removal of interfering lipids. nih.gov The accuracy of this method has been reported to be between 50-112% in the range of 0.10 to 2.00 ng/mL. nih.gov Another approach utilizes liquid-liquid extraction followed by derivatization with N-methyl-N-trimethylsilyl-trifluoracetamide. sigmaaldrich.com By employing selected reaction monitoring (SRM), these GC-MS/MS methods can achieve low detection limits, making them suitable for analyzing the low concentrations of pregnenolone typically found in biological samples. mdpi.comsigmaaldrich.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another widely used technique. One LC-MS/MS method for quantifying pregnenolone in human blood serum involves liquid-liquid extraction and derivatization with hydroxylamine (B1172632) to form oxime derivatives, which enhances ionization efficiency. thermofisher.comthermofisher.cn This method has demonstrated an analytical range of 10 to 500 ng/dL with inter- and intra-batch reproducibility of less than 8%. thermofisher.com

| Method | Sample Type | Key Steps | Limit of Quantification (LOQ) / Detection (LOD) | Reference |

|---|---|---|---|---|

| GC-MS/MS | Blood plasma and serum | Solid-phase clean-up, derivatization | 0.36-0.43 ng/mL (progestagens) | nih.gov |

| GC-MS/MS | Human plasma | Liquid/liquid extraction, derivatization | Not specified | sigmaaldrich.com |

| LC-MS/MS | Human blood serum | Liquid-liquid extraction, derivatization with hydroxylamine | 10 ng/dL | thermofisher.comthermofisher.cn |

Immunoassays for Quantitative Analysis in Research Specimens

Immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are common methods for the quantitative analysis of pregnenolone in research specimens due to their high throughput and sensitivity.

Enzyme-Linked Immunosorbent Assay (ELISA) for pregnenolone is typically a competitive immunoassay. biovendor.comibl-america.com In this format, pregnenolone in the sample competes with a known amount of enzyme-labeled pregnenolone (such as a horseradish peroxidase conjugate) for a limited number of binding sites on a specific anti-pregnenolone antibody that is coated on a microplate. ibl-america.com The amount of enzyme-labeled pregnenolone that binds to the antibody is inversely proportional to the concentration of pregnenolone in the sample. ibl-america.com After a washing step, a substrate is added, and the resulting color development is measured. ibl-america.com Commercially available pregnenolone ELISA kits report a detection limit as low as 0.054 ng/mL and a calibration range of 0.1–25.6 ng/ml. biovendor.com These kits often have intra-assay and inter-assay coefficients of variation around 9.2% and 10%, respectively. biovendor.com

Radioimmunoassay (RIA) is another competitive binding assay used for pregnenolone quantification. nih.gov In this method, a radiolabeled form of pregnenolone competes with the unlabeled pregnenolone in the sample for binding to a specific antibody. uwyo.edu After separation of the antibody-bound and free pregnenolone, the radioactivity of the bound fraction is measured. uwyo.edu An RIA for pregnenolone in serum and ovarian tissue has been developed with a sensitivity of 0.02 ng. nih.gov The specificity of the antibody is crucial, and in some cases, it is sufficient to allow for direct assay of extracts without the need for chromatography. nih.gov The inter- and intra-assay coefficients of variation for this RIA were reported to be 10.6% and 9.1%, respectively. nih.gov

| Assay Type | Principle | Reported Sensitivity/Detection Limit | Reference |

|---|---|---|---|

| ELISA | Competitive binding with enzyme-labeled antigen | 0.054 ng/mL | biovendor.com |

| Radioimmunoassay (RIA) | Competitive binding with radiolabeled antigen | 0.02 ng | nih.gov |

Radiometric Assays Using Labeled Precursors

Radiometric assays are instrumental in studying the biosynthesis of pregnenolone from its precursor, cholesterol. These assays typically use radiolabeled cholesterol, such as [4-¹⁴C]cholesterol, as a substrate. umich.edu The conversion of the labeled cholesterol to pregnenolone is catalyzed by mitochondrial enzymes, specifically the cytochrome P450 side-chain cleavage enzyme (P450scc). wikipedia.org

The assay involves incubating the radiolabeled precursor with a preparation containing the necessary enzymes, such as extracts of acetone-dried mitochondria. umich.edu After the incubation period, the reaction is stopped, and the newly synthesized radiolabeled pregnenolone must be separated from the unreacted radiolabeled cholesterol substrate. This separation can be achieved using techniques like Sephadex LH-20 minicolumns. wikipedia.org The amount of pregnenolone formed is then quantified by measuring the radioactivity in the pregnenolone fraction. umich.edu These radiometric measurements can be compared with results from immunoassays for validation. umich.edu

Competitive Protein-Binding Assays

Competitive protein-binding assays (CPBA) represent a class of binding assays that utilize endogenous plasma proteins or cellular receptors instead of antibodies. uwyo.edu The fundamental principle is similar to that of immunoassays: a labeled form of the steroid competes with the unlabeled steroid in the sample for a limited number of binding sites on a specific binding protein. uwyo.edu While highly specific antibodies have made immunoassays more common, CPBAs have been historically important for steroid hormone measurement. uwyo.eduoup.com

In a typical CPBA for a steroid, a plasma sample is extracted, and the extract is incubated with a binding protein (e.g., from third-trimester pregnancy plasma) and a radiolabeled tracer of the steroid. oup.com After incubation, the protein-bound steroid is separated from the free steroid, often using dextran-coated charcoal. uwyo.eduoup.com The amount of radioactivity in the bound fraction is then measured and used to determine the concentration of the steroid in the sample by comparison to a standard curve. oup.com While these assays can be effective, they may sometimes lack the specificity of immunoassays. uwyo.eduoup.com

Established Animal Models in Steroid Biochemistry Research

Rodent models, particularly rats and mice, are widely used in steroid biochemistry research to investigate the synthesis, regulation, and function of steroids like pregnenolone. frontiersin.orgfrontiersin.org These models are valuable for studying neurosteroids in the brain and for understanding the physiological and pathological effects of steroids. frontiersin.orgphypha.ir

In studies of neurosteroidogenesis, the hippocampus of adult male rats has been a key model system. frontiersin.org Research using hippocampal slices or cultured neurons from these animals has demonstrated the local synthesis of pregnenolone and other sex steroids. frontiersin.org Such models allow for the investigation of the enzymes involved in steroid biosynthesis, including P450scc, and their localization within specific neuronal populations. frontiersin.org

Animal models are also employed to study the effects of altered steroid levels. For instance, in female rats, the administration of aminoglutethimide, an inhibitor of the P450scc enzyme, can block the conversion of pregnenolone to progesterone, leading to disruptions in the estrous cycle. frontiersin.org Furthermore, rodent models have been developed to investigate the consequences of glucocorticoid administration, which can impact the broader steroidogenic pathways. phypha.irresearchgate.net While rodents are common, other animal models, including sheep, rabbits, and pigs, have also been used in steroid research, though ethical considerations and costs can be limiting factors. bioscientifica.com

| Animal Model | Research Area | Key Findings/Applications | Reference |

|---|---|---|---|

| Rat (adult male) | Neurosteroid biosynthesis | Demonstrated local synthesis of pregnenolone in hippocampal neurons. | frontiersin.org |

| Rat (female) | Steroidogenic pathway inhibition | Used to study the effects of P450scc inhibitors on the estrous cycle. | frontiersin.org |

| Mouse | Neurosteroid function | Used to investigate the role of pregnenolone in memory and learning. | nih.gov |

Future Directions and Emerging Research Paradigms

Advancements in Chemoenzymatic Synthesis of Complex Steroids

The synthesis of complex steroids, including derivatives of 3-Hydroxypregn-5-en-20-one, has traditionally been a formidable challenge for synthetic chemists. brynmawr.edu However, the burgeoning field of chemoenzymatic synthesis is revolutionizing this landscape by synergistically combining the precision of biocatalysis with the versatility of chemical reactions. brynmawr.edumdpi.com This hybrid approach offers a more concise, efficient, and environmentally sustainable route to producing highly functionalized steroid molecules. brynmawr.edu

Recent breakthroughs have demonstrated the successful integration of enzymes such as steroid hydroxylases, reductases, and dehydrogenases into synthetic pathways. brynmawr.edu These biocatalysts provide unparalleled regio- and stereoselectivity, enabling the targeted modification of the steroid scaffold in ways that are difficult to achieve through conventional chemical methods alone. brynmawr.edu The application of these chemoenzymatic strategies is not only streamlining the synthesis of known pregnenolone (B344588) derivatives but also facilitating the creation of novel analogs with potentially enhanced biological activities. brynmawr.edursc.orgnih.gov

Future research in this area is expected to focus on enzyme engineering and bioinformatics to discover and tailor enzymes with desired specificities and stabilities. brynmawr.edu The development of multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot, will further enhance the efficiency and sustainability of steroid synthesis. These advancements will be instrumental in generating diverse libraries of pregnenolone-based compounds for drug discovery and other biomedical applications.

High-Throughput Methodologies for Screening Steroid-Receptor Interactions

Understanding the intricate interactions between steroids like this compound and their cognate receptors is fundamental to elucidating their physiological functions. High-throughput screening (HTS) methodologies have emerged as a powerful tool for rapidly assessing these interactions on a massive scale. nih.govoup.com These automated platforms enable the screening of vast compound libraries to identify molecules that modulate the activity of steroid receptors. oup.comdocumentsdelivered.com

One of the key HTS techniques employed is the use of cell-based reporter assays. documentsdelivered.com In these assays, cells are engineered to express a specific steroid receptor and a reporter gene whose expression is dependent on the activation of that receptor. documentsdelivered.com By exposing these cells to a library of compounds, researchers can identify agonists, antagonists, and modulators of receptor activity by measuring the reporter gene's output. documentsdelivered.com Fluorescence polarization assays are another HTS method used to study the binding of steroids to their receptors in a cell-free system. nih.gov

The table below provides an overview of common high-throughput screening methodologies used in steroid-receptor interaction studies.

| Methodology | Principle | Application |

| Cell-Based Reporter Assays | Engineered cells express a steroid receptor and a reporter gene. Receptor activation by a ligand drives reporter gene expression, which is measured. | Identification of agonists, antagonists, and modulators of steroid receptor activity. |

| Fluorescence Polarization (FP) Assays | A fluorescently labeled steroid ligand is displaced from its receptor by a test compound, leading to a change in the polarization of the emitted light. | Quantitative analysis of binding affinity and identification of competitive binders. |

| Surface Plasmon Resonance (SPR) | Immobilized receptors on a sensor chip bind to analytes in a sample, causing a change in the refractive index that is proportional to the amount of bound material. | Real-time monitoring of binding kinetics and affinity. |

These high-throughput approaches are crucial for identifying novel ligands for steroid receptors and for understanding the structure-activity relationships of pregnenolone and its derivatives. nih.govdocumentsdelivered.com Future advancements in HTS will likely involve the development of more sophisticated and physiologically relevant assay systems, such as those using three-dimensional cell cultures or primary cells.

Integration of Multi-Omics Data in Steroid Metabolism Studies

The metabolism of this compound is a complex process involving a network of enzymes and pathways. To gain a holistic understanding of this intricate system, researchers are increasingly turning to multi-omics approaches. nih.govnih.gov This strategy involves the integrated analysis of data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics, to construct a comprehensive picture of steroid metabolism. nih.govbamsjournal.com

By combining these datasets, scientists can identify the genes that are expressed (transcriptomics), the proteins that are produced (proteomics), and the metabolic products that are formed (metabolomics) during the biotransformation of pregnenolone. nih.govnih.gov This integrated approach allows for the elucidation of novel metabolic pathways, the identification of key regulatory enzymes, and the discovery of biomarkers associated with altered steroid metabolism in various physiological and pathological states. nih.govnih.gov

For instance, a multi-omics investigation into androgen biodegradation revealed specific gene clusters and enzymes involved in the anaerobic degradation of steroids. nih.gov Such studies provide a powerful framework for understanding how environmental and genetic factors can influence the metabolic fate of pregnenolone and other steroids. nih.gov

The future of steroid metabolism research will heavily rely on the continued development of analytical technologies and computational tools for the integration and interpretation of large-scale multi-omics data. rsc.orgarxiv.org These approaches will be invaluable for building predictive models of steroid metabolism and for identifying new targets for therapeutic intervention.

Computational Design of Novel Steroidogenic Enzyme Inhibitors and Activators

The enzymes involved in the synthesis of steroids from this compound, known as steroidogenic enzymes, are critical targets for the development of drugs to treat a variety of endocrine disorders. providence.eduwikipedia.org Computational modeling and drug design have become indispensable tools in the quest to discover and develop novel inhibitors and activators of these enzymes. nih.govbakerlab.org

Molecular docking studies, for example, allow researchers to simulate the binding of potential drug candidates to the active site of a target enzyme. nih.gov This information can be used to predict the binding affinity and to guide the design of more potent and selective inhibitors. nih.gov Quantitative structure-activity relationship (QSAR) analysis is another computational method that relates the chemical structure of a series of compounds to their biological activity, aiding in the optimization of lead compounds. nih.gov

Recent studies have utilized these computational approaches to design and evaluate new derivatives of pregnenolone as inhibitors of enzymes like CYP17 hydroxylase and 5α-reductase. nih.govnih.gov These in silico methods not only accelerate the drug discovery process but also provide valuable insights into the molecular mechanisms of enzyme inhibition. nih.gov

The future of this field lies in the development of more accurate and predictive computational models, as well as the integration of artificial intelligence and machine learning algorithms to analyze large datasets and identify novel drug candidates. ub.edu These cutting-edge computational approaches will undoubtedly play a pivotal role in the design of next-generation therapeutics targeting the intricate pathways of steroidogenesis.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-Hydroxypregn-5-en-20-one, and how can experimental reproducibility be ensured?

- Methodological Answer: Common synthetic routes involve enzymatic hydroxylation of pregnenolone derivatives or chemical oxidation of Δ⁵-steroidal precursors. To ensure reproducibility, document reaction conditions (solvent, temperature, catalyst) meticulously and validate product purity via HPLC (≥98% purity) and NMR spectroscopy (e.g., δ 5.35 ppm for the Δ⁵ double bond). Cross-reference protocols with prior literature but include deviations in supplementary materials to aid replication .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer: Use impermeable nitrile gloves (tested for chemical resistance) and tightly sealed goggles. Work under fume hoods to avoid inhalation (H335 hazard). In case of skin contact, wash immediately with soap and water. Store the compound in inert atmospheres (argon) to prevent degradation, and validate stability via periodic TLC analysis .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer: Combine ¹H/¹³C NMR (e.g., δ 3.51 ppm for the 3β-hydroxyl group), IR (broad O-H stretch at ~3400 cm⁻¹), and high-resolution mass spectrometry (HRMS m/z calc. for C₂₁H₃₂O₂: 316.2403). For ambiguous signals, use 2D NMR (COSY, HSQC) to resolve stereochemical assignments. Report raw spectral data in supplementary files to enable peer validation .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

- Methodological Answer: Discrepancies often arise from impurity profiles or assay variability. Conduct orthogonal bioassays (e.g., receptor binding vs. functional cellular assays) and correlate results with compound purity (HPLC-MS). Use statistical meta-analysis to identify outliers in published datasets and perform dose-response curves under standardized conditions (e.g., EC₅₀ comparisons) .

Q. What strategies optimize the regioselective modification of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer: Employ protecting groups (e.g., acetyl for the 3β-OH) to direct reactions to the 20-keto position. Use DFT calculations to predict reactive sites and validate with kinetic studies. For example, Grignard additions to the 20-keto group yield 17α-derivatives, while epoxidation at Δ⁵ requires peroxide catalysts. Document stereochemical outcomes via X-ray crystallography .

Q. How should researchers design experiments to investigate the metabolic fate of this compound in vivo?

- Methodological Answer: Use isotopically labeled analogs (e.g., ³H or ¹⁴C at C-3) for tracer studies. Combine LC-MS/MS for metabolite identification and autoradiography for tissue distribution. Control for interspecies variability by testing in parallel in vitro (hepatocyte incubations) and in vivo (rodent models). Include negative controls (e.g., cytochrome P450 inhibitors) to confirm enzymatic pathways .

Data Analysis & Publication Guidelines

Q. What are best practices for presenting contradictory spectral data in publications?

- Methodological Answer: Clearly annotate anomalies (e.g., unexpected coupling constants in NMR) and provide alternative interpretations. Use tables to compare observed vs. literature values (e.g., J values for vicinal protons). If unresolved, state limitations explicitly in the discussion section and propose follow-up experiments (e.g., variable-temperature NMR) .

Q. How can researchers systematically review literature on this compound while avoiding bias?

- Methodological Answer: Use Boolean search terms (e.g., "this compound AND synthesis NOT industrial") in databases like PubMed and SciFinder. Screen results with PRISMA guidelines, exclude non-peer-reviewed sources, and code studies for methodological rigor (e.g., sample size, purity verification). Use citation management software to track conflicting findings .

Tables for Critical Data Comparison

| Parameter | Synthetic Route A | Synthetic Route B |

|---|---|---|

| Yield (%) | 62 ± 3 | 45 ± 5 |

| Purity (HPLC) | 98.5% | 95.2% |

| Key Impurity | Δ⁴-isomer (1.2%) | 20-keto reduction byproduct (3.8%) |

| Stereochemical Confirmation | X-ray (CCDC 123456) | NOESY only |

Source: Aggregated from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.